molecular formula C10H11BrO2 B8658073 (4-bromo-2-ethylphenyl) acetate

(4-bromo-2-ethylphenyl) acetate

Cat. No.: B8658073
M. Wt: 243.10 g/mol
InChI Key: CVYGJOWQSXNUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromo-2-ethylphenyl) acetate is a brominated and esterified aromatic compound that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research . The bromine atom on the phenyl ring makes the molecule a versatile substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for constructing complex biaryl systems often found in active pharmaceutical ingredients (APIs) and advanced materials . Simultaneously, the acetate ester functional group can act as a protected phenol, which can be readily deprotected under basic conditions or serve as a leaving group in nucleophilic substitution reactions, offering researchers a handle for further molecular diversification . This dual functionality allows (4-bromo-2-ethylphenyl) acetate to be a key starting material in multi-step synthetic pathways. Researchers primarily utilize this compound and its analogs, such as 4-bromo-2-ethylaniline, as building blocks for the development of novel compounds with potential biological activities, including in anticancer research . Its structure, featuring an ethyl substituent ortho to the acetate group, may be investigated for its influence on the compound's steric and electronic properties, which can affect binding affinity to biological targets and overall metabolic stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4-bromo-2-ethylphenyl) acetate

InChI

InChI=1S/C10H11BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h4-6H,3H2,1-2H3

InChI Key

CVYGJOWQSXNUFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OC(=O)C

Origin of Product

United States

Preparation Methods

Bromination of 2-Ethylphenyl Acetate

The bromination of 2-ethylphenyl acetate introduces a bromine atom at the para position of the phenyl ring. This method employs red phosphorus as a catalyst, which facilitates the electrophilic substitution reaction.

Reaction Conditions

  • Reactants : 2-ethylphenyl acetate, bromine (32–40 parts by weight), red phosphorus (4 parts)

  • Temperature : 70°C

  • Time : 22–24 hours

  • Workup : Post-reaction filtration, distillation to remove hydrogen bromide and water, and crystallization to isolate monobrominated product.

Mechanism
Red phosphorus reacts with bromine to generate phosphorus tribromide (PBr3PBr_3), which acts as a Lewis acid to polarize the bromine molecule. The electrophilic bromine attacks the para position of the phenyl ring due to the directing effect of the ethyl group.

Esterification of 4-Bromo-2-Ethylphenol

The brominated intermediate undergoes esterification with acetic anhydride or acetyl chloride.

Reaction Conditions

  • Reactants : 4-bromo-2-ethylphenol, acetic anhydride (1.2 equivalents)

  • Catalyst : Sulfuric acid (1 part by weight)

  • Temperature : Reflux (110–120°C)

  • Time : 3–4 hours

  • Yield : 70–75%.

Optimization
Excess acetic anhydride ensures complete conversion, while sulfuric acid protonates the phenolic oxygen, enhancing nucleophilicity for acetylation.

Direct Bromination of Ethylphenyl Acetate

One-Pot Synthesis

This method integrates bromination and esterification in a single reactor, reducing purification steps.

Reaction Conditions

  • Reactants : Ethylphenyl acetate, bromine (1.5 equivalents), red phosphorus

  • Solvent : Dichloromethane

  • Temperature : 50–60°C

  • Time : 12 hours

  • Yield : 65–68%.

Advantages

  • Avoids isolation of intermediates.

  • Reduces solvent waste.

Limitations
Lower yield due to competing side reactions, such as di-bromination.

Friedel-Crafts Acetylation of 4-Bromo-2-Ethylbenzene

Acetylation with Acetyl Chloride

A Friedel-Crafts approach introduces the acetate group directly onto the pre-brominated ethylbenzene derivative.

Reaction Conditions

  • Reactants : 4-bromo-2-ethylbenzene, acetyl chloride (1.1 equivalents)

  • Catalyst : Aluminum chloride (AlCl3AlCl_3, 1.2 equivalents)

  • Solvent : Nitrobenzene

  • Temperature : 0–5°C (to minimize side reactions)

  • Time : 6 hours

  • Yield : 60–65%.

Mechanism
AlCl3AlCl_3 activates acetyl chloride to form a reactive acylium ion, which undergoes electrophilic substitution at the ortho position relative to the ethyl group.

Comparative Analysis of Methods

MethodKey ReagentsCatalystYield (%)Purity (%)Key Advantage
Bromination + EsterificationBromine, acetic anhydrideRed phosphorus, H2SO4H_2SO_470–7595High regioselectivity
Direct BrominationBromine, ethylphenyl acetateRed phosphorus65–6890Simplified workflow
Friedel-CraftsAcetyl chloride, AlCl3AlCl_3AlCl3AlCl_360–6585Direct acetylation

Critical Parameters Influencing Yield

Temperature Control

  • Bromination requires precise heating (70°C) to avoid polybromination.

  • Esterification at reflux temperatures (110–120°C) ensures complete reaction.

Catalytic Systems

  • Red phosphorus : Essential for generating PBr3PBr_3 in situ, enhancing bromine reactivity.

  • Sulfuric acid : Protonates phenolic intermediates, accelerating acetylation.

Solvent Selection

  • Polar aprotic solvents (e.g., nitrobenzene) stabilize charged intermediates in Friedel-Crafts reactions.

Industrial-Scale Considerations

Purification Techniques

  • Vacuum distillation : Isolates product under reduced pressure (14–16 mmHg), minimizing thermal degradation.

  • Crystallization : Achieves >95% purity for monobrominated products.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest microwaves reduce reaction times by 50% for esterification steps, though yields remain comparable (68–70%).

Enzymatic Esterification

Lipase-catalyzed acetylation under mild conditions (pH 7, 40°C) is being explored to improve sustainability, but current yields are suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

(4-bromo-2-ethylphenyl) acetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl esters.

Scientific Research Applications

(4-bromo-2-ethylphenyl) acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of acetic acid 4-bromo-2-ethyl-phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Bromophenyl Acetate

  • Structure : Lacks the ethyl group at the 2-position. Molecular formula: C₈H₇BrO₂; molecular weight: 215.046 .
  • Physical Properties: Lower molecular weight (215.046 vs. ~287.11 for ethyl-substituted analogs) results in differences in boiling point and solubility .
  • Applications : Used as a reference material in drug synthesis and spectroscopic studies .

Ethyl (4-Bromo-2-chlorophenoxy) Acetate

  • Structure: Contains a chlorophenoxy group instead of ethylphenyl. Molecular formula: C₁₀H₁₀BrClO₃; molecular weight: 293.541 .
  • Key Differences :
    • Electron-Withdrawing Groups : The chlorine atom increases electrophilicity, enhancing reactivity in coupling reactions compared to the ethyl-substituted compound.
    • Biological Activity : Chlorinated analogs are often explored for antimicrobial or pesticidal applications .

2-Bromo-6-ethoxy-4-formylphenyl Acetate

  • Structure : Features ethoxy and formyl groups. Molecular formula: C₁₁H₁₁BrO₄; molecular weight: 287.109 .
  • Key Differences :
    • Functional Diversity : The formyl group enables participation in condensation reactions, unlike the ethyl-substituted compound.
    • Spectral Properties : Distinct IR and NMR signals due to the aldehyde group .

Ethyl 2-(4-Bromophenyl) Acetate

  • Structure : Ethyl ester with a 4-bromophenyl group. Molecular formula: C₁₀H₁₁BrO₂; molecular weight: 243.097 .
  • Key Differences :
    • Ester Group Position : The acetate group is linked to the phenyl ring via a methylene bridge, altering electronic conjugation.
    • Applications : Used in organic synthesis and as a precursor for bioactive molecules .

Structural and Functional Analysis

Substituent Effects

  • Bromo Group : Facilitates halogen bonding and participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
(4-Bromo-2-ethylphenyl) acetate C₁₀H₁₁BrO₂ 243.097* N/A Ethyl substituent, bromophenyl Pharmaceutical intermediates
4-Bromophenyl acetate C₈H₇BrO₂ 215.046 1927-95-3 Simple bromophenyl ester Reference material
Ethyl (4-bromo-2-chlorophenoxy) acetate C₁₀H₁₀BrClO₃ 293.541 588679-10-1 Chlorophenoxy group Antimicrobial agents
2-Bromo-6-ethoxy-4-formylphenyl acetate C₁₁H₁₁BrO₄ 287.109 99853-25-5 Formyl and ethoxy groups Condensation reactions

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromo-2-ethylphenyl) acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 4-bromo-2-ethylphenol with acetyl chloride or acetic anhydride under controlled acidic or basic conditions. Key parameters include:

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) or H₂SO₄ to enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C to avoid side reactions like hydrolysis or bromine displacement .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm purity via NMR (e.g., δ 2.3 ppm for acetate methyl protons) .

Q. How can researchers characterize (4-bromo-2-ethylphenyl) acetate using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and acetate carbonyl (δ 170–175 ppm) .
  • Mass spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 257.0 (C₁₀H₁₁BrO₂) and fragment peaks at m/z 215 (loss of acetyl group) .
  • Crystallography : Use SHELXL for structure refinement (e.g., space group P2₁/c) and ORTEP-3 for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for brominated aryl acetates?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) under inert vs. oxidative atmospheres to isolate degradation pathways .
  • Computational modeling : Apply density-functional theory (DFT) with the Colle-Salvetti correlation-energy formula to predict bond dissociation energies (BDEs) for the C-Br and acetate groups .
  • Experimental validation : Cross-reference with DSC (differential scanning calorimetry) to detect melting points and phase transitions .

Q. What computational strategies predict the reactivity of (4-bromo-2-ethylphenyl) acetate in cross-coupling reactions?

  • Methodological Answer :

  • DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate Mulliken charges on the bromine atom, which influence Suzuki-Miyaura coupling efficiency .
  • Solvent effects : Use COSMO-RS models to predict solvation energies in polar aprotic solvents (e.g., DMF or THF) .
  • Mechanistic insights : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites .

Q. How do steric and electronic effects of the 2-ethyl group influence crystallization behavior?

  • Methodological Answer :

  • Crystallographic analysis : Refine single-crystal X-ray data with SHELXL to measure dihedral angles between the ethyl group and phenyl ring, which affect packing efficiency .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. Br···Br contacts) using CrystalExplorer .
  • Comparative studies : Contrast with unsubstituted bromophenyl acetates (e.g., 4-bromophenyl acetate) to isolate steric contributions .

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